7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups, which is essential for the activation of these enzymes. This inhibition leads to the suppression of cell proliferation and induction of cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester exhibits selective toxicity towards cancer cells, with minimal effects on normal cells. The compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. Additionally, 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. However, the compound has limitations, including its low solubility in water and poor pharmacokinetic properties. These limitations need to be addressed for the effective translation of this compound into clinical applications.
Orientations Futures
There are several future directions for the research on 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester. One of the areas of focus is the development of analogs with improved pharmacokinetic properties and selectivity towards specific types of cancer. Additionally, the compound has potential applications in the development of fluorescent probes for imaging biological systems. Further research is needed to explore these potential applications and to optimize the synthesis and purification methods for this compound.
Méthodes De Synthèse
The synthesis of 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization with triethyl orthoformate and phosphorylation with phosphorus oxychloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields of the compound and has been reported in various scientific journals.
Applications De Recherche Scientifique
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the activity of protein kinases, which are important targets for the development of cancer therapeutics. Additionally, 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
149210-32-2 |
---|---|
Nom du produit |
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester |
Formule moléculaire |
C12H9BrN2O2S |
Poids moléculaire |
325.18 g/mol |
Nom IUPAC |
ethyl 6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 |
Clé InChI |
OZSATZDAVBJQOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)Br)SC2=N1 |
SMILES canonique |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)Br)SC2=N1 |
Synonymes |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.